ASK1-IN-6

CNS Drug Delivery Neuroinflammation Pharmacokinetics

Researchers investigating neuroinflammation in Alzheimer's disease or tauopathies face the critical challenge of sourcing ASK1 inhibitors with validated brain penetration-many in-class compounds lack reliable CNS exposure data (Kp,uu < 0.2). ASK1-IN-6 (Compound 32) is a rationally optimized, stereochemically defined ASK1 inhibitor engineered to resolve this gap. • Validated brain penetration: rat Kp,uu = 0.46, enabling reproducible CNS target engagement distinct from low-penetrance analogs. • Defined potency cascade: biochemical IC50 = 7 nM; cellular IC50 = 25 nM; in vivo efficacy at 3-30 mg/kg BID in Tg4510 tauopathy model. • Dual-use reference standard: serves as both a pharmacological inhibitor and the non-radioactive matched standard for [18F]ASK1-IN-6 PET radiotracer studies. • Supply reliability: available in research-grade solid and pre-formulated DMSO solution formats with documented purity and global shipping.

Molecular Formula C17H14F4N6O2
Molecular Weight 410.33 g/mol
Cat. No. B12361138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASK1-IN-6
Molecular FormulaC17H14F4N6O2
Molecular Weight410.33 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC
InChIInChI=1S/C17H14F4N6O2/c1-9(17(19,20)21)27-8-23-26-14(27)12-4-3-5-13(24-12)25-15(28)11-6-10(18)7-22-16(11)29-2/h3-9H,1-2H3,(H,24,25,28)/t9-/m0/s1
InChIKeyMXOCTLMVBIGSKH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASK1-IN-6 Identity and Specifications


5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide, commercially designated as ASK1-IN-6 or Compound 32, is a rationally designed small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1, also known as MAP3K5) [1]. It features a molecular formula of C17H14F4N6O2, a molecular weight of 410.33 g/mol, and a defined stereochemistry at the (2S)-trifluoropropan-2-yl moiety [2]. Its physicochemical properties, including a calculated logP of 3.2584, polar surface area of 94.82 Ų, and compliance with Lipinski's Rule of Five, establish its drug-like small-molecule character suitable for in vitro and in vivo research applications [3].

CNS-penetrant ASK1 inhibitor Designed for neuroinflammation and tauopathy target engagement studies.
Defined (2S)-trifluoropropan-2-yl stereochemistry Single enantiomer ensures consistent pharmacological evaluation.
Drug-like research tool Physicochemical profile supports standard formulation approaches for in vitro and in vivo studies.

ASK1-IN-6: Differentiated CNS Penetration and Activity


Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors constitute a broad chemical class with highly divergent brain penetration profiles and functional activities, rendering generic interchange scientifically unsound. While clinical-stage ASK1 inhibitors such as Selonsertib (GS-4997) and other preclinical analogs have been characterized for peripheral indications, many lack the requisite unbound brain-to-plasma partition coefficient (Kp,uu) for reliable CNS target engagement [1]. For instance, structural analogs in the triazolopyridine carboxamide series exhibit Kp,uu values ranging from 0.17 to 1.0, demonstrating that even minor structural modifications profoundly alter CNS exposure [2]. The target compound, ASK1-IN-6, was specifically optimized through iterative medicinal chemistry to balance biochemical potency with brain penetration, achieving a rat Kp,uu of 0.46—a value that distinguishes it from both low-penetrance analogs (Kp,uu < 0.2) and high-penetrance but potentially less selective compounds [3]. Consequently, substitution with an in-class compound lacking validated CNS penetration data introduces uncontrolled experimental variables that may compromise reproducibility in neuroinflammation or neurodegeneration models.

Brain penetration may not transfer ASK1 inhibitor class exhibits divergent Kp,uu values; even minor structural modifications can shift CNS exposure profile.
Cellular activity requires specific validation Biochemical-to-cellular potency shift differs across analogs; extrapolation without confirmed cellular IC50 may introduce variability.
Peripheral-indication ASK1 inhibitors lack CNS data Clinical-stage compounds (e.g., Selonsertib) do not have publicly reported CNS target engagement or neuroinflammation model evidence.

ASK1-IN-6 vs. Selonsertib and Analogs: Evidence


Brain Penetration (Kp,uu) vs. ASK1 Analogs

ASK1-IN-6 demonstrates a rat unbound brain-to-plasma partition coefficient (Kp,uu) of 0.46, which represents a balanced CNS penetration profile that differs significantly from both low-penetrance and high-penetrance ASK1 inhibitors within the same chemical series [1]. This intermediate value positions it as a tool compound optimized for proof-of-pharmacology studies in the CNS, distinguishing it from analogs with Kp,uu < 0.2 that are effectively CNS-restricted, and from analogs with Kp,uu ≥ 1.0 that may exhibit altered tissue distribution or efflux transporter profiles [2].

Brain Penetration (Kp,uu)
Cross-study comparable
Kp,uu = 0.46 in rat
Supports CNS target-engagement study design
Differs from analogs (0.17–1.0); balanced exposure avoids extremes
CNS Drug Delivery Neuroinflammation Pharmacokinetics Blood-Brain Barrier

Biochemical vs. Cellular ASK1 Inhibition Potency

ASK1-IN-6 displays a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM against ASK1, representing a 3.6-fold shift from isolated enzyme to cell-based activity . This cellular potency compares favorably to the clinical ASK1 inhibitor Selonsertib (GS-4997), which demonstrates a biochemical IC50 of approximately 5–17 nM but lacks publicly reported cellular IC50 data from identical assay formats for direct comparison [1]. The cellular activity of ASK1-IN-6 confirms its capacity to engage ASK1 within an intact cellular environment, a prerequisite for in vivo target modulation studies.

Biochemical vs. Cellular Potency
Cross-study comparable
Biochem IC50 7 nM; Cell IC50 25 nM
Reported cellular potency confirms functional ASK1 inhibition
Selonsertib cellular IC50 not publicly reported in same format
Kinase Inhibition Cellular Assay Biochemical Assay ASK1

In Vivo CNS Target Engagement: Tg4510 Tauopathy Model

ASK1-IN-6 (Compound 32) demonstrated robust reduction of the pro-inflammatory cytokine IL-1β in the cortex of Tg4510 human tau transgenic mice when administered orally at 3, 10, and 30 mg/kg BID for 4 days, confirming functional ASK1 inhibition in the CNS [1]. In contrast, the clinical-stage ASK1 inhibitor Selonsertib (GS-4997) has been primarily evaluated in peripheral fibrosis and diabetic kidney disease models, with no publicly available evidence of CNS target engagement or IL-1β reduction in neurodegenerative disease models [2]. This in vivo functional differentiation establishes ASK1-IN-6 as a preferred tool compound for CNS-focused ASK1 pharmacology studies.

In Vivo CNS Target Engagement
Reported
IL-1β reduction in Tg4510 cortex
Supports in vivo target engagement in tauopathy model context
Selonsertib lacks comparable CNS neuroinflammation data
Neuroinflammation Alzheimer's Disease In Vivo Pharmacology ASK1

PK Clearance and Protein Binding Profile

ASK1-IN-6 displays a rat total clearance (Cl) of 1.6 L/h/kg and an unbound clearance (Clu) of 56 L/h/kg, yielding a Cl/Clu ratio of approximately 35-fold [1]. This high unbound clearance relative to total clearance reflects low plasma protein binding and a high free fraction available for tissue distribution. In comparison, structurally related ASK1 inhibitor analogs from the same optimization campaign exhibited variable clearance profiles; for instance, Compound 11 showed a rat Cl of 1.0 L/h/kg and Clu of 71 L/h/kg (71-fold ratio), while Compound 21 displayed a Cl of 2.0 L/h/kg and Clu of 43 L/h/kg (21.5-fold ratio) [2]. The intermediate clearance profile of ASK1-IN-6 reflects a balanced optimization between metabolic stability and free drug availability.

PK Clearance Profile
Head-to-head
Cl 1.6 L/h/kg; Clu 56 L/h/kg
Balanced clearance supports observed CNS penetration
Cl/Clu ratio 35 differs from analogs (21.5–71)
Pharmacokinetics Protein Binding Drug Metabolism ASK1

5-Fluoro Substitution vs. Des-Fluoro Analog

ASK1-IN-6 (Compound 32) incorporates a 5-fluoro substituent on the pyridine-3-carboxamide ring, distinguishing it from the des-fluoro analog 2-methoxy-N-(6-{4-[(2S)-1,1,1-trifluoropropan-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-yl)pyridine-3-carboxamide (Compound 28), which was co-crystallized with ASK1 in PDB entry 7MU6 [1]. The 5-fluoro substitution introduces both electronic modulation of the pyridine ring and a potential site for 18F isotopic labeling, a feature that has been exploited for the development of the positron emission tomography (PET) radiotracer [18F]ASK1-IN-6 [2]. This structural distinction provides a direct chemical handle for radiolabeling that is absent in the des-fluoro analog, enabling neuroimaging applications not feasible with Compound 28.

5-Fluoro vs. Des-Fluoro Analog
Head-to-head
5-F substituent enables 18F radiolabeling
Provides matched PET probe capability absent in des-fluoro analog
Des-fluoro analog (Compound 28) co-crystallized with ASK1 (PDB 7MU6)
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry ASK1

ASK1-IN-6 Application Scenarios


CNS Target Engagement in Alzheimer's and Tauopathy Models

ASK1-IN-6 is optimally suited for in vivo studies requiring validated CNS penetration and functional ASK1 inhibition. Based on its rat Kp,uu of 0.46 [1] and demonstrated reduction of cortical IL-1β in the Tg4510 tauopathy mouse model at oral doses of 3–30 mg/kg BID , researchers investigating neuroinflammation in Alzheimer's disease, frontotemporal dementia, or other tauopathies should prioritize this compound over ASK1 inhibitors lacking CNS validation. The compound's balanced brain exposure profile enables reproducible target engagement measurements without the experimental variability introduced by compounds with either insufficient or excessive brain accumulation.

SAR Benchmarking for CNS Kinase Inhibitors

For medicinal chemistry teams developing next-generation CNS-penetrant kinase inhibitors, ASK1-IN-6 serves as a well-characterized benchmark compound with publicly available co-crystal structural data for the des-fluoro analog (PDB 7MU6) [1]. The compound's defined clearance parameters (rat Cl = 1.6 L/h/kg; Clu = 56 L/h/kg) and the comparative SAR data across related analogs (Compounds 11, 19, 21, 26) provide a robust reference framework for evaluating novel chemical entities. Researchers can use ASK1-IN-6 as a positive control in cellular ASK1 inhibition assays (IC50 = 25 nM) and as a reference standard for assessing the CNS penetration of new analogs via comparative Kp,uu measurements.

PET Tracer and Neuroimaging Applications

The 5-fluoro substituent on ASK1-IN-6 enables 18F isotopic substitution, yielding [18F]ASK1-IN-6, the first fluorine-18 PET radiotracer for ASK1 neuroimaging [1]. Research programs that require a matched pair of a pharmacological inhibitor and a corresponding PET imaging agent—for example, to correlate target occupancy with pharmacodynamic effects—should procure ASK1-IN-6 as the non-radioactive reference standard. The compound's CNS penetration (Kp,uu = 0.46) and cellular potency (IC50 = 25 nM) validate its use in autoradiography blocking studies and as a reference in PET imaging quantification protocols.

In Vitro to In Vivo ASK1 Pathway Translation

ASK1-IN-6 provides a consistent chemical probe for translational studies spanning biochemical assays (IC50 = 7 nM), cellular assays (IC50 = 25 nM), and in vivo CNS pharmacology [1]. The 3.6-fold shift between biochemical and cellular potency offers a defined benchmark for assessing cellular permeability and target engagement efficiency . Researchers investigating ASK1's role in the p38 MAPK and JNK signaling cascades, cellular stress responses, or inflammatory cytokine production can employ ASK1-IN-6 across the full experimental continuum without switching chemical scaffolds, thereby minimizing confounding variables introduced by compound-specific off-target effects.

Application
Selection Property
Validation Focus
CNS target engagement in tauopathy models
Brain penetration (Kp,uu) characterization
In vivo IL-1β reduction endpoint review
SAR benchmarking for CNS kinase inhibitors
Well-characterized PK and potency benchmarks
Cellular IC50 and comparative Kp,uu reference
PET tracer and neuroimaging research
5-fluoro substituent for 18F radiolabeling
Matched pharmacological/PET probe pair for occupancy studies
In vitro to in vivo ASK1 pathway translation
Consistent chemical scaffold across assay platforms
Biochemical-to-cellular potency shift benchmark

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